molecular formula C9H16Cl2O2 B12090802 3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate CAS No. 244006-16-4

3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate

Cat. No.: B12090802
CAS No.: 244006-16-4
M. Wt: 227.12 g/mol
InChI Key: PZYUSKUELFHWEH-UHFFFAOYSA-N
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Description

Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chloro-2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester typically involves the esterification of 4-chlorobutanoic acid with 3-chloro-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Types of Reactions:

    Oxidation: The ester group in butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction of the ester group can lead to the formation of alcohols.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chlorine atoms in the compound can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Butanoic acid, 4-chloro-, methyl ester
  • Butanoic acid, 4-chloro-, ethyl ester
  • Butanoic acid, 3-chloro-

Comparison:

  • Butanoic acid, 4-chloro-, methyl ester and Butanoic acid, 4-chloro-, ethyl ester are simpler esters of 4-chlorobutanoic acid, where the esterifying group is a methyl or ethyl group, respectively. These compounds are less complex and may have different reactivity and applications compared to butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester.
  • Butanoic acid, 3-chloro- is a positional isomer of 4-chlorobutanoic acid, where the chlorine atom is located at the 3-position instead of the 4-position. This difference in structure can lead to variations in chemical properties and reactivity.

Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester stands out due to its unique structure, which combines the properties of both 4-chlorobutanoic acid and 3-chloro-2,2-dimethylpropanol, making it a valuable compound for various applications.

Properties

CAS No.

244006-16-4

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

IUPAC Name

(3-chloro-2,2-dimethylpropyl) 4-chlorobutanoate

InChI

InChI=1S/C9H16Cl2O2/c1-9(2,6-11)7-13-8(12)4-3-5-10/h3-7H2,1-2H3

InChI Key

PZYUSKUELFHWEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)CCCCl)CCl

Origin of Product

United States

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